Methyl 2-(chloromethyl)quinoline-4-carboxylate
Description
Methyl 2-(chloromethyl)quinoline-4-carboxylate is a quinoline derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its versatile applications in various chemical transformations and its potential biological activities. The quinoline scaffold, which forms the core structure of this compound, is a prominent heterocyclic aromatic compound widely used in drug discovery and development.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)10-6-8(7-13)14-11-5-3-2-4-9(10)11/h2-6H,7H2,1H3 |
InChI Key |
WSVFQMFBEJOXHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)quinoline-4-carboxylate typically involves the chloromethylation of quinoline derivatives. One common method includes the reaction of quinoline-4-carboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-4-carboxylic acid and its derivatives.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
Methyl 2-(chloromethyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of organic luminescent materials and catalysts.
Biology: The compound is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and antitumor activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)quinoline-4-carboxylate is primarily based on its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. Additionally, the quinoline scaffold can intercalate into DNA, disrupting its replication and transcription processes. These interactions contribute to the compound’s antibacterial and antitumor activities.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)quinoline-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-(Chloromethyl)quinoline-4-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
2-(Bromomethyl)quinoline-4-carboxylate: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
Uniqueness: Methyl 2-(chloromethyl)quinoline-4-carboxylate is unique due to its specific combination of a chloromethyl group and a methyl ester group on the quinoline scaffold. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-(chloromethyl)quinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of antimalarial, anticancer, and antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound can undergo several chemical reactions, including:
- Nucleophilic Substitution : The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
- Oxidation : The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
- Reduction : Reduction reactions can convert the ester group to an alcohol or other functional groups.
These properties make it a versatile building block in medicinal chemistry.
Antimicrobial Activity
Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. A review of various quinoline compounds indicates that they exhibit significant activity against pathogens such as Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis. Recent studies have shown that certain arylated quinoline carboxylic acids demonstrate potent inhibitory effects on both replicating and non-replicating strains of Mtb .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| This compound | M. tuberculosis | TBD |
| QCA derivative 7m | M. tuberculosis | 1.0 |
| QCA derivative 7i | M. tuberculosis | TBD |
Antimalarial Activity
The quinoline scaffold is also prominent in antimalarial drug development. Compounds derived from quinoline-4-carboxamide have shown promising results against Plasmodium falciparum, with some derivatives exhibiting low nanomolar potency . The mechanism of action involves inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .
Table 2: Antimalarial Efficacy of Quinoline Derivatives
| Compound | Target Parasite | EC50 (nM) |
|---|---|---|
| This compound | P. falciparum | TBD |
| Compound DDD107498 | P. falciparum | 120 |
| Compound 49 | P. berghei | <1 mg/kg |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within pathogens. For instance:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may act as a modulator for various receptors implicated in disease processes.
Case Studies
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Antitubercular Activity : A study demonstrated that modifications to the quinoline structure significantly enhanced activity against Mtb, suggesting that this compound could serve as a lead compound for further development .
- Antimalarial Development : Research into quinoline derivatives has shown that they can effectively target multiple life-cycle stages of malaria parasites, indicating their potential utility in malaria treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
